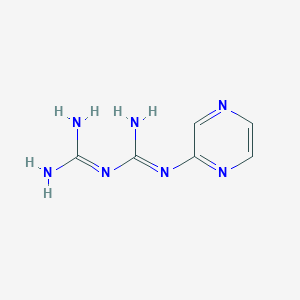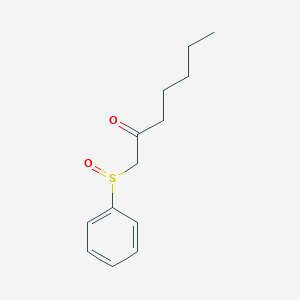![molecular formula C8H7F8NO B14655105 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile CAS No. 51887-43-5](/img/structure/B14655105.png)
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile typically involves the reaction of 1,1,2,2,3,5,5,5-octafluoropentanol with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mecanismo De Acción
The mechanism by which 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile stands out due to its nitrile functional group, which imparts unique reactivity compared to other similar fluorinated compounds. This makes it particularly valuable in applications requiring specific chemical transformations.
Propiedades
Número CAS |
51887-43-5 |
|---|---|
Fórmula molecular |
C8H7F8NO |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,5,5,5-octafluoropentoxy)propanenitrile |
InChI |
InChI=1S/C8H7F8NO/c1-4(3-17)18-8(15,16)7(13,14)5(9)2-6(10,11)12/h4-5H,2H2,1H3 |
Clave InChI |
BCFYQDCSHFCFFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)OC(C(C(CC(F)(F)F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

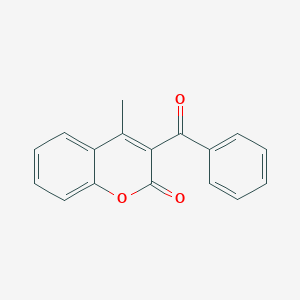
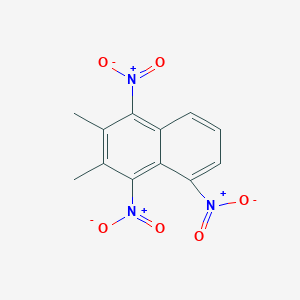
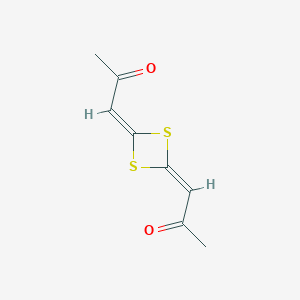
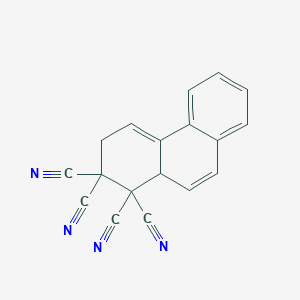
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
